molecular formula C8H6F2O4 B8298908 (4,5-Difluoro-2-hydroxyphenoxy)acetic acid

(4,5-Difluoro-2-hydroxyphenoxy)acetic acid

Cat. No. B8298908
M. Wt: 204.13 g/mol
InChI Key: GKNMQNURNZEGRR-UHFFFAOYSA-N
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Patent
US08003703B2

Procedure details

A mixture of the product from step (ii) (0.75 g) and lithium chloride (0.345 g) in DMF (20 ml) was heated at 150° C. for 6 h, cooled and partitioned between ethylacetate/2M hydrochloric acid. The organics were dried and evaporated under reduced pressure, yield 0.7 g.
Name
product
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.345 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:19])[CH2:7][O:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[O:17]C)(C)(C)C.[Cl-].[Li+]>CN(C=O)C>[F:16][C:12]1[C:13]([F:15])=[CH:14][C:9]([O:8][CH2:7][C:6]([OH:19])=[O:5])=[C:10]([OH:17])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
0.75 g
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C(=C1)F)F)OC)=O
Name
Quantity
0.345 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethylacetate/2M hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The organics were dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure, yield 0.7 g

Outcomes

Product
Name
Type
Smiles
FC1=CC(=C(OCC(=O)O)C=C1F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.